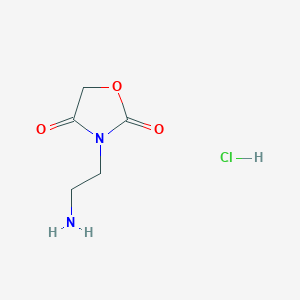
3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride
説明
3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O3 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and various biological applications of this compound, supported by relevant case studies and research findings.
The molecular structure of this compound features an oxazolidine ring, which is crucial for its biological activity. The compound can interact with various biomolecules, including enzymes and receptors. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming stable complexes with their active sites. This prevents substrate binding and alters enzymatic activity.
- Protein Synthesis Inhibition : The oxazolidine ring allows the compound to bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting antimicrobial effects.
- Gene Expression Modulation : It can influence gene expression by interacting with transcriptional regulators, leading to changes in cellular functions.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive bacteria, it was found to be more effective than traditional antibiotics like chloramphenicol. The mechanism involved disruption of cell membrane integrity in bacteria .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. For instance, derivatives of oxazolidinones have been shown to inhibit the growth of cancer cell lines in vitro. The specific IC50 values for these compounds varied significantly based on structural modifications .
Antiparasitic Activity
Recent investigations have explored the antiparasitic potential of oxazolidinone derivatives. Some studies reported promising results against Leishmania species, highlighting the potential for developing new treatments for parasitic infections .
Case Studies and Research Findings
Applications in Medicine and Industry
The versatility of this compound extends beyond academic research:
- Pharmaceutical Development : Its potential as a pharmaceutical intermediate is being explored for synthesizing novel therapeutic agents targeting various diseases.
- Chemical Synthesis : It serves as a building block in the synthesis of complex heterocyclic compounds used in drug development and agrochemicals .
特性
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONHRMATUKCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















